Biochemical Nek2 Inhibitory Potency (IC50) of JH295 vs. Close Structural Analogs
In a standardized biochemical kinase activity assay, JH295 (oxindole propynamide 16) demonstrated an IC50 of 770 nM against purified Nek2, establishing baseline potency for this irreversible, cysteine-targeted scaffold. This value represents a 3.5-fold reduction in potency compared to its direct precursor, oxindole 14 (IC50 = 220 nM), which contains the identical oxindole-imidazole core but lacks the C5 propynamide warhead extension [1]. The retention of high nanomolar potency despite the critical warhead modification underscores the optimized balance between covalent targeting efficiency and scaffold binding affinity achieved with JH295.
| Evidence Dimension | Biochemical Nek2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 770 nM |
| Comparator Or Baseline | Oxindole 14: IC50 = 220 nM |
| Quantified Difference | 3.5-fold reduction in potency (220 nM → 770 nM) |
| Conditions | In vitro kinase activity assay with purified Nek2 protein |
Why This Matters
This data confirms that JH295 retains high nanomolar biochemical potency against Nek2 while incorporating the propynamide warhead essential for its selective irreversible binding mechanism—a balanced profile not achievable with oxindole 14, which lacks the covalent targeting capability.
- [1] Henise, J. C., Taunton, J. Irreversible Nek2 kinase inhibitors with cellular activity. Journal of Medicinal Chemistry. 2011, 54(12), 4133-4146. View Source
